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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

Cat. No.: B12393431

A a comprehensive analysis of P34cdc2/CDK1 activity across different species, this guide
provides researchers, scientists, and drug development professionals with comparative data on
its regulation, experimental protocols for its study, and visualizations of key pathways.
P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key regulator of the cell cycle
in eukaryotes. Its activity is tightly controlled by association with cyclins and through a series of
phosphorylation and dephosphorylation events.

Comparative Analysis of P34cdc2/CDK1 Regulation

The regulation of P34cdc2/CDK1 activity is highly conserved across species, primarily through
phosphorylation at key amino acid residues. This regulation ensures the proper timing of entry
into mitosis. The primary regulatory sites are Threonine 14 (Thr14), Tyrosine 15 (Tyr15), and
Threonine 161 (Thrl61) in humans and other vertebrates.

Data Presentation: Regulation of P34cdc2/CDK1 Activity by Phosphorylation
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Qualitative Comparison of Kinase Activity with Different Cyclins

The kinase activity of P34cdc2/CDK1 is significantly influenced by its associated cyclin subunit.

Different cyclins direct the kinase to specific substrates and modulate its intrinsic activity.
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Cyclin Type

Relative Kinase
Activity

Primary Cell Cycle
Notes
Phase

G1/S Cyclins (e.g.,
Cyclin E)

Lower affinity (higher
Km) and lower
catalytic activity (lower
kcat)[8]

- Drives initiation of
G1 to S transition o
DNA replication.

S-phase Cyclins (e.g.,
Cyclin A)

Intermediate affinity

and catalytic activity

Important for DNA
S and G2 phases replication and

progression to mitosis.

M-phase Cyclins (e.qg.,
Cyclin B)

Higher affinity (lower
Km) and higher
catalytic activity
(higher kcat)[8]

. Triggers entry into
G2 to M transition o
mitosis.

Experimental Protocols

1. Immunoprecipitation Kinase Assay for P34cdc2/CDK1 Activity

This protocol describes the measurement of P34cdc2/CDK1 kinase activity from cell lysates.

Materials:

o Cell lysis buffer (50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium
deoxycholate, protease and phosphatase inhibitors)

e Anti-CDK1 antibody

e Protein A/G agarose beads

» Kinase assay buffer (50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM DTT)

e Histone H1 (substrate)

 [y-32P]ATP or non-radioactive ATP and phospho-specific antibodies

o SDS-PAGE and autoradiography or western blotting equipment
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Procedure:

Lyse cells in ice-cold lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant.

Determine protein concentration of the lysate.

Incubate a fixed amount of protein lysate with anti-CDK1 antibody for 2-4 hours at 4°C.

Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the
antibody-antigen complexes.

Wash the beads three times with lysis buffer and once with kinase assay buffer.

Resuspend the beads in kinase assay buffer containing Histone H1 and ATP (radioactive or
non-radioactive).

Incubate the reaction at 30°C for 30 minutes.
Stop the reaction by adding SDS-PAGE sample buffer.
Boil the samples and resolve the proteins by SDS-PAGE.

If using [y-32P]ATP, expose the gel to an X-ray film for autoradiography. If using non-
radioactive ATP, perform a western blot using an antibody specific for phosphorylated
Histone H1.

. In Vitro Phosphorylation Assay Using Recombinant P34cdc2/CDK1

This protocol outlines the phosphorylation of a purified substrate by commercially available,
active P34cdc2/CDK1-Cyclin B complex.

Materials:

Purified recombinant active P34cdc2/CDK1-Cyclin B

Purified substrate protein
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Kinase buffer (as above)

« ATP

SDS-PAGE equipment

Method for detecting phosphorylation (e.g., Phos-tag™ gels, mass spectrometry, or
phospho-specific antibodies)

Procedure:
» Set up the kinase reaction in a microcentrifuge tube:

Kinase buffer

o

[¢]

Purified substrate protein

[¢]

Purified active P34cdc2/CDK1-Cyclin B

o ATP
¢ Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
o Terminate the reaction by adding SDS-PAGE sample buffer.

e Analyze the phosphorylation of the substrate by SDS-PAGE. An upward shift in the protein
band can indicate phosphorylation.

o Confirm phosphorylation using more specific methods like Phos-tag™ SDS-PAGE, where
phosphorylated proteins show a more significant mobility shift, or by mass spectrometry to
identify the exact phosphorylation sites.

Mandatory Visualizations
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Caption: Regulation of P34cdc2/CDK1 activity at the G2/M transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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